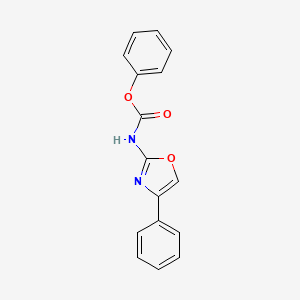![molecular formula C18H16N2O3 B13890625 N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide](/img/structure/B13890625.png)
N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications, including its use as an antibacterial and anticancer agent .
Preparation Methods
The synthesis of N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide typically involves the condensation of 4-methoxyaniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane (DCM) for several hours until the desired product is obtained .
Chemical Reactions Analysis
N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. In cancer cells, it induces apoptosis through the activation of the Fas death receptor, FADD, caspase 8, caspase 3, caspase 9, and cleaved PARP . This leads to cell cycle arrest and apoptosis via the extrinsic pathway .
Comparison with Similar Compounds
N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide can be compared with other furan derivatives such as:
N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide: This compound also exhibits anticancer properties but has a different mechanism of action.
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: These compounds have shown antibacterial activity and are structurally similar.
This compound stands out due to its unique combination of antibacterial and anticancer activities, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-22-16-10-8-14(9-11-16)19-13-4-6-15(7-5-13)20-18(21)17-3-2-12-23-17/h2-12,19H,1H3,(H,20,21) |
InChI Key |
IBKFTOCCMBYZRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


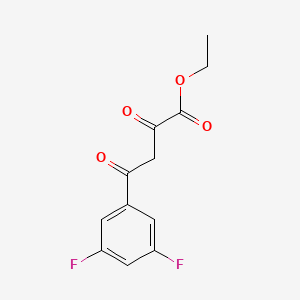
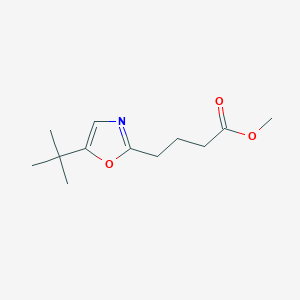
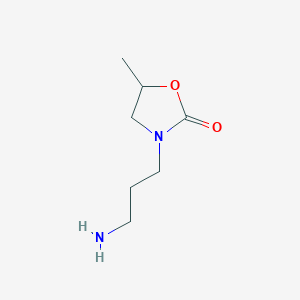
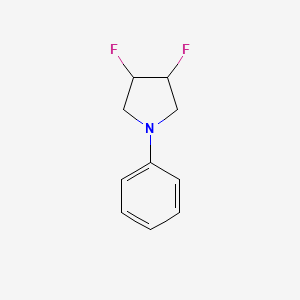
![3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13890588.png)
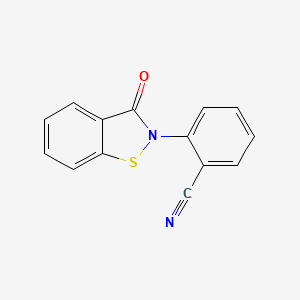
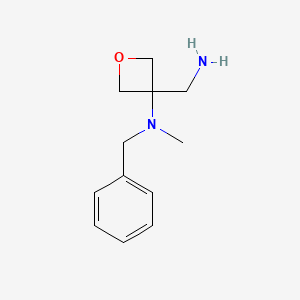

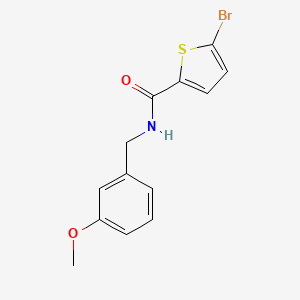
![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine](/img/structure/B13890638.png)
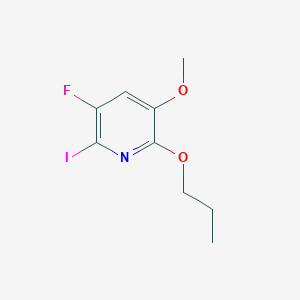
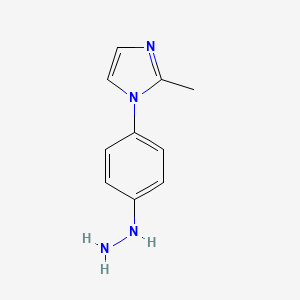
![4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13890649.png)
